N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-4-one core, substituted with a thioacetamide group and two 4-methoxyphenyl moieties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c1-32-18-11-7-16(8-12-18)27-22(30)15-35-26-28-23-20-5-3-4-6-21(20)34-24(23)25(31)29(26)17-9-13-19(33-2)14-10-17/h3-14H,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICUZCAUUUQXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Benzofuropyrimidinone vs. Quinazolinone Derivatives
- Quinazolinone Analogs: Compounds like N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (, Compound 12) replace the benzofuran ring with a benzene ring, reducing π-conjugation. The sulfamoylphenyl substituent in Compound 12 may enhance antibacterial activity compared to the methoxyphenyl group in the target compound .
Thienopyrimidine and Hexahydro Derivatives
- Thieno[3,2-d]pyrimidinone: The compound 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide () substitutes the benzofuran ring with a thiophene, increasing electron-richness and altering metabolic stability. Its molar mass (437.53 g/mol) and pKa (12.77) suggest moderate solubility compared to the target compound .
Substituent Effects
Thioacetamide Linkage
The thioacetamide (-S-CH2-CONH-) group is a common feature in analogs (e.g., ). This group facilitates hydrogen bonding and metal coordination, critical for enzyme inhibition. However, substituents on the acetamide nitrogen vary:
Aromatic Ring Modifications
- Methoxy vs. Ethoxy Groups : highlights a compound with a 4-ethoxyphenyl group, which may prolong metabolic half-life compared to methoxy due to reduced cytochrome P450 oxidation .
- Halogenated Derivatives : includes a 4-chlorophenyl substituent, which could enhance cytotoxicity via halogen bonding .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Physicochemical Data
Table 2: NMR Chemical Shift Variations ()
Regions A (positions 39–44) and B (29–36) in analogs show distinct chemical shifts due to substituent effects. For example, methoxy groups in the target compound may deshield nearby protons, whereas sulfamoyl groups in quinazolinones () cause upfield shifts .
Biological Activity
N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 398.49 g/mol. Its structure features a benzofuro-pyrimidine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.49 g/mol |
| LogP | 3.45 |
| Solubility in Water | Low |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Studies demonstrate that it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It causes G1 or G2 phase arrest in cancer cells, preventing them from proliferating.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest moderate absorption with a half-life of approximately 6 hours in vivo.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Half-Life | 6 hours |
| Bioavailability | ~50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
